Ac-Gly-Pro-AFC

説明

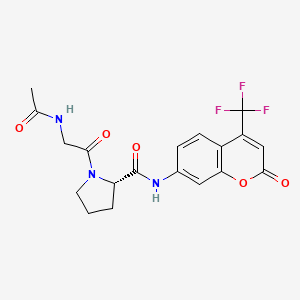

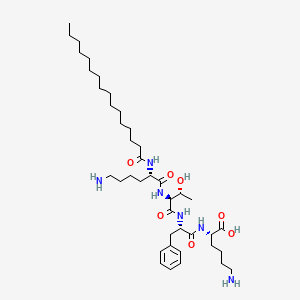

Ac-Gly-Pro-AFC is a fluorogenic substrate used for the determination of fibroblast activation protein (FAP) endopeptidase activity . It has a molecular formula of C19H18F3N3O5 .

Synthesis Analysis

The synthesis of this compound involves assembling three functional moieties: a quinoline-based FAP inhibitor for specifically targeting FAP, a FAP substrate Gly–Pro as a linker for increasing the FAP protein interaction, and a 2,2′,2″,2‴- (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid (DOTA) chelator for radiolabeling with different radionuclides .Molecular Structure Analysis

The molecular structure of this compound includes a 2-acetamidoacetyl group, a pyrrolidine-2-carboxamide group, and a 2-oxo-4-trifluoromethyl chromen-7-yl group . The InChIKey of this compound is SKKLIRUAUNZTRY-AWEZNQCLSA-N .Chemical Reactions Analysis

This compound is a substrate for the endopeptidase activity of fibroblast activation protein (FAP). The hydrolysis rates of this compound and Gly-Pro-AFC substrates can be directly compared .Physical And Chemical Properties Analysis

This compound has a molecular weight of 425.4 g/mol and a complexity of 767. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8. Its rotatable bond count is 4 . The compound has a density of 1.480±0.06 g/cm3 and a boiling point of 689.9±55.0 °C .科学的研究の応用

Green Chemistry in Pharmaceutical Manufacturing

The application of green chemistry principles in pharmaceutical manufacturing involves the integration of environmentally friendly practices. This approach emphasizes the importance of sustainable methods in the industry, as highlighted by Constable et al. (2007) in their research on key green chemistry areas in pharmaceutical manufacturing (Constable et al., 2007).

Improved Cathode Design in Alkaline Fuel Cells

Research by Bidault et al. (2010) on alkaline fuel cells (AFCs) delves into the use of nickel foam as an electrode substrate, demonstrating significant performance improvements. This work is critical for advancing AFC technology, offering insights into the optimization of fuel cell components (Bidault et al., 2010).

Conformational Properties of Pro-Gly Motif

The Pro-Gly sequence in peptides, often used to mimic natural beta-hairpin turns, is studied for its conformational flexibility. Buděšínský et al. (2008) employed NMR, Raman scattering, and Raman optical activity to investigate the behavior of Pro-Gly in different environments, providing insights into peptide folding and stability (Buděšínský et al., 2008).

Acetyl-Terminated Collagen-Based Polypeptides

Research on acetyl-terminated collagen-based polypeptides by Feng et al. (1996) explores the synthesis and conformational analysis of these compounds. Their work contributes to understanding the structural properties and potential applications of collagen analogs in various fields (Feng et al., 1996).

CXCR2 Activation by Acetylated Pro-Gly-Pro

Kim et al. (2011) investigated the therapeutic effects of acetylated Pro-Gly-Pro (Ac-PGP) in sepsis models. They found that Ac-PGP activates the CXCR2 receptor, improving survival in sepsis models by modulating immune responses and enhancing bactericidal activity (Kim et al., 2011).

Localization of Protease Activities Using AFC Substrates

Lojda (1996) described a method for localizing protease activities using substrates with AFC leaving groups, providing a valuable tool for biochemical and histochemical studies of proteases (Lojda, 1996).

作用機序

Target of Action

The primary target of Ac-Gly-Pro-AFC is the Fibroblast Activation Protein (FAP) . FAP is a membrane-bound serine protease of the prolyl oligopeptidase family with unique post-prolyl endopeptidase activity . It is selectively expressed on fibroblasts within the tumor stroma or on carcinoma-associated fibroblasts .

Mode of Action

This compound acts as a fluorogenic substrate for the determination of FAP endopeptidase activity . The compound interacts with FAP, and this interaction is used to measure the endopeptidase activity of FAP . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are related to the activity of FAP. FAP is involved in various processes such as tissue remodeling, immune response, and tumorigenesis . By acting as a substrate for FAP, this compound can influence these pathways.

生化学分析

Biochemical Properties

The primary role of Ac-Gly-Pro-AFC is to serve as a substrate for the fibroblast activation protein (FAP) endopeptidase . FAP is a type II transmembrane serine protease expressed at sites of tissue remodeling during development and disease . This compound interacts with FAP, enabling researchers to measure the enzyme’s activity .

Cellular Effects

This compound’s interaction with FAP influences various cellular processes. FAP, being a serine protease, is involved in the degradation of the extracellular matrix, which is crucial for cell migration and proliferation . Therefore, this compound, by acting as a substrate for FAP, indirectly influences these cellular functions.

Molecular Mechanism

At the molecular level, this compound is cleaved by the endopeptidase activity of FAP . This cleavage releases AFC (7-amino-4-trifluoromethylcoumarin), a fluorescent compound that can be detected and quantified, providing a measure of FAP activity .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are primarily observed through the measurement of FAP activity over time

Metabolic Pathways

This compound is involved in the metabolic pathway concerning the activity of FAP

特性

IUPAC Name |

(2S)-1-(2-acetamidoacetyl)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O5/c1-10(26)23-9-16(27)25-6-2-3-14(25)18(29)24-11-4-5-12-13(19(20,21)22)8-17(28)30-15(12)7-11/h4-5,7-8,14H,2-3,6,9H2,1H3,(H,23,26)(H,24,29)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKLIRUAUNZTRY-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N1CCC[C@H]1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901133586 | |

| Record name | L-Prolinamide, N-acetylglycyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886993-02-8 | |

| Record name | L-Prolinamide, N-acetylglycyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886993-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Prolinamide, N-acetylglycyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B3294322.png)

![2-Ethyl-5-(furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3294323.png)

![2-Ethyl-5-(furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3294327.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B3294345.png)

![N-(3-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3294357.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3294363.png)

![4-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3294370.png)

![3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3294389.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3294392.png)

![(E)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B3294421.png)